molecular formula C14H18N4O2S2 B6435489 N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2548995-96-4

N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Cat. No. B6435489
CAS RN: 2548995-96-4
M. Wt: 338.5 g/mol
InChI Key: MDRYSMRDFPUUTR-UHFFFAOYSA-N
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Description

“N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

Thienopyrimidine derivatives are synthesized through various methods . For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of thienopyrimidine-containing compounds is similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . They have been used in the treatment of cancer by inhibiting pathways such as protein kinases (PKs) .

Future Directions

Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry . They are frequently used in drug development due to their structural and isoelectronic characteristics . Future research may focus on improving the selectivity, efficiency, and safety of these compounds .

properties

IUPAC Name

N-methyl-N-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)6-10-7-18(8-10)14-13-12(4-5-21-13)15-9-16-14/h4-5,9-11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRYSMRDFPUUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2SC=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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